molecular formula C10H7ClN2O B1596943 1-Phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 423768-37-0

1-Phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1596943
CAS RN: 423768-37-0
M. Wt: 206.63 g/mol
InChI Key: VQDNPUUJEJRRSV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a highly reactive molecule that can be used in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis of Smoothened Antagonists

“1-Phenyl-1H-pyrazole-5-carbonyl chloride” can be used in the synthesis of smoothened antagonists, which are compounds that inhibit the smoothened (SMO) receptor. SMO is a protein that plays a crucial role in the hedgehog signaling pathway, which is important for tissue regeneration and repair. Inhibiting SMO can be beneficial for conditions like basal cell carcinoma or to prevent hair growth .

Supramolecular Chemistry

This compound may also be used to study supramolecular structures, particularly in the formation of planar stacking columns in pyrazoles. Understanding how small structural changes affect the supramolecular environment can have implications in materials science and nanotechnology .

Pharmaceutical Research

In pharmaceutical research, “this compound” could be a precursor for developing new pharmacologically active compounds. For example, it could be used to prepare dialkylamino (phenyl-1H-pyrazolyl)butanols, which might have potential as new therapeutic agents .

Cancer Research

Pyrazole derivatives have been studied for their potential anti-cancer properties. They may induce apoptosis in cancer cells by affecting cell cycle progression and activating apoptosis pathways. This compound could serve as a starting material for synthesizing such derivatives .

Catalysis

In catalysis, this chemical could be involved in reactions using Nano-ZnO as a catalyst to synthesize pyrazole derivatives with potential applications in various fields including pharmaceuticals and agrochemicals .

Organic Synthesis

The compound might be used in organic synthesis to create various pyrazole derivatives through condensation reactions with diketones and arylhydrazines, leading to a wide range of substances with diverse properties and applications .

properties

IUPAC Name

2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNPUUJEJRRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380189
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423768-37-0
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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